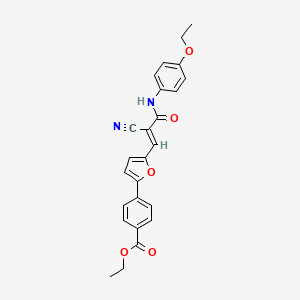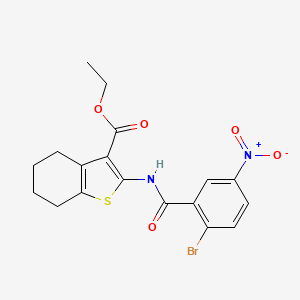
(E)-ethyl 4-(5-(2-cyano-3-((4-ethoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(5-(2-ciano-3-((4-etoxi fenil)amino)-3-oxoprop-1-en-1-il)furan-2-il)benzoato de etilo es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de furano, un éster de benzoato y un grupo ciano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-4-(5-(2-ciano-3-((4-etoxi fenil)amino)-3-oxoprop-1-en-1-il)furan-2-il)benzoato de etilo típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del anillo de furano, seguido de la introducción del grupo ciano y el éster de benzoato. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar técnicas de síntesis orgánica a gran escala. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción. El objetivo es lograr una calidad de producto consistente al mismo tiempo que se minimizan los residuos y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-4-(5-(2-ciano-3-((4-etoxi fenil)amino)-3-oxoprop-1-en-1-il)furan-2-il)benzoato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o para convertir dobles enlaces en enlaces simples.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura y la elección del disolvente, son críticas para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, incluidos haluros, aminas y éteres.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología: Los investigadores pueden estudiar las interacciones del compuesto con moléculas biológicas para comprender su potencial como candidato a fármaco o una sonda bioquímica.
Medicina: Las posibles propiedades terapéuticas del compuesto se pueden explorar para el desarrollo de nuevos medicamentos.
Industria: El compuesto se puede utilizar en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (E)-4-(5-(2-ciano-3-((4-etoxi fenil)amino)-3-oxoprop-1-en-1-il)furan-2-il)benzoato de etilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en varias vías bioquímicas. Los efectos del compuesto están mediados a través de estas interacciones, lo que puede provocar cambios en la función celular y la señalización.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a (E)-4-(5-(2-ciano-3-((4-etoxi fenil)amino)-3-oxoprop-1-en-1-il)furan-2-il)benzoato de etilo incluyen:
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato .
- 2-Fluorodesclorocetalamina .
Singularidad
Lo que diferencia a (E)-4-(5-(2-ciano-3-((4-etoxi fenil)amino)-3-oxoprop-1-en-1-il)furan-2-il)benzoato de etilo de compuestos similares es su combinación específica de grupos funcionales y su configuración estructural. Esta disposición única puede resultar en una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C25H22N2O5 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
ethyl 4-[5-[(E)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H22N2O5/c1-3-30-21-11-9-20(10-12-21)27-24(28)19(16-26)15-22-13-14-23(32-22)17-5-7-18(8-6-17)25(29)31-4-2/h5-15H,3-4H2,1-2H3,(H,27,28)/b19-15+ |
Clave InChI |
GPXKMUCWHPFHBK-XDJHFCHBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)/C#N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11690217.png)
![N'-benzyl-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11690223.png)
![N'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide](/img/structure/B11690226.png)


![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11690256.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)

![ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690276.png)
![(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690290.png)
![(2Z,5Z)-2-(benzylimino)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11690293.png)
![2-methoxy-4-[(Z)-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]phenyl benzoate](/img/structure/B11690295.png)
![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile](/img/structure/B11690296.png)
